

Technical Guide: Spectroscopic Analysis of 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

Cat. No.: B1280138

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) for **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**, alongside generalized experimental protocols for data acquisition. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to serve as a reference for researchers.

Compound Overview

- Compound Name: **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**
- CAS Number: 73335-64-5
- Molecular Formula: C₇H₉BrN₂
- Molecular Weight: 201.06 g/mol
- Structure:

/ \ / C---C---C---N---C / H H

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**. These values were generated using computational models and should be considered as estimates.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.45	d	1H	Pyridine-H2
8.40	d	1H	Pyridine-H6
7.70	t	1H	Pyridine-H4
3.65	s	2H	$-\text{CH}_2\text{-N}$
2.40	s	3H	N-CH_3
1.50 (broad)	s	1H	N-H

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
150.5	Pyridine-C6
148.0	Pyridine-C2
138.0	Pyridine-C4
135.0	Pyridine-C3
121.0	Pyridine-C5 (C-Br)
55.0	$-\text{CH}_2\text{-N}$
35.0	N-CH_3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H stretch (secondary amine)
2950 - 3100	Medium	C-H stretch (aromatic)
2800 - 2900	Medium	C-H stretch (aliphatic)
1550 - 1600	Strong	C=N, C=C stretch (pyridine ring)
1400 - 1450	Medium	C-H bend (aliphatic)
1000 - 1100	Strong	C-N stretch
600 - 800	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity (%)	Assignment
201.00	95	[M+H] ⁺ (⁷⁹ Br isotope)
203.00	100	[M+H] ⁺ (⁸¹ Br isotope)
121.05	40	[M - Br] ⁺ Fragment
107.07	30	[M - Br - CH ₂ NH] ⁺ Fragment

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like **1-(5-Bromopyridin-3-yl)-N-methylmethanamine**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a 90° pulse angle.
 - Set the relaxation delay (D1) to at least 1 second (or 5 times the longest T1 for quantitative analysis).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Set the appropriate spectral width (e.g., 0 to 200 ppm).
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay (D1) to 2-5 seconds to ensure relaxation of quaternary carbons.
 - Acquire a larger number of scans due to the low natural abundance of ^{13}C (typically 1024 or more).
- Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid or liquid sample directly onto the crystal surface.
 - For solid samples, apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The software automatically performs a background subtraction.
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance.

3.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

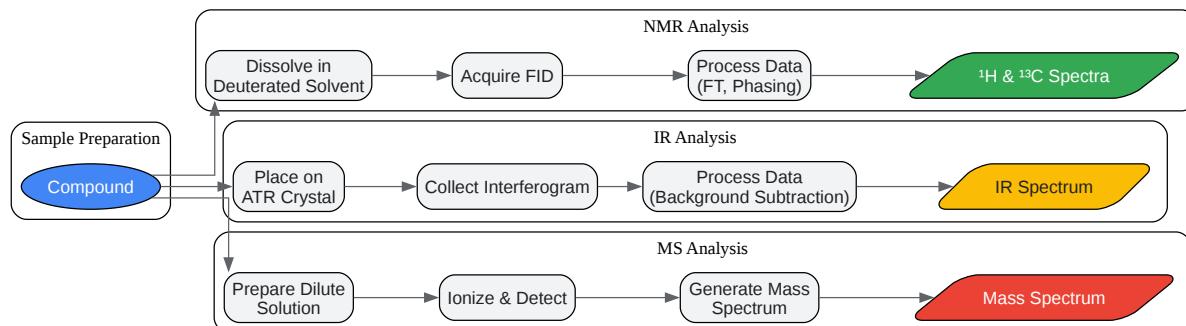
- Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[1]
- A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.[1]
- Filter the sample solution if any particulate matter is present to avoid clogging the instrument.[1]

• Instrument Setup:

- Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature. These parameters are optimized for the specific analyte and solvent system.
- Calibrate the mass analyzer using a known calibration standard.

• Data Acquisition:


- Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Acquire the mass spectrum over a desired m/z range (e.g., 50-500 Da). Data is typically acquired for a few minutes to obtain an averaged spectrum.

• Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$ in positive mode). For this compound, expect to see two major peaks for the molecular ion due to the isotopic distribution of bromine (^{79}Br and ^{81}Br , in an approximate 1:1 ratio).
- Analyze any significant fragment ions to aid in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-(5-Bromopyridin-3-yl)-N-methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280138#spectroscopic-data-nmr-ir-ms-of-1-5-bromopyridin-3-yl-n-methylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com